Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate
Description
Properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYLGQHHBZJYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431868-60-8, 1359656-86-2 | |
| Record name | 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431868-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | oxalic acid; tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Domino Coupling Reactions
A one-step Pd-catalyzed domino reaction enables efficient spirocycle assembly. Unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂ and PPh₃, forming three carbon-carbon bonds with high regioselectivity. This method avoids intermediate isolation, streamlining the synthesis of the bicyclic framework. For example, substituting the aryl halide with a tert-butyl carboxylate precursor directs the coupling to yield the diazaspiro[3.3]heptane core.
Stepwise Cyclization and Functionalization
Alternative routes employ sequential ring-closing and protective group strategies. A patent detailing a related diazaspiro compound’s synthesis (CN111620869A) reveals a seven-step protocol involving malonate alkylation, borohydride reduction, tosylation, and cesium carbonate-mediated cyclization. Applied to the target compound, this approach would involve:
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Malonate Alkylation : Ethyl malonate reacts with a bifunctional amine to form a diester intermediate.
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Reduction : Lithium borohydride reduces the diester to a diol.
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Tosylation : p-Toluenesulfonyl chloride activates hydroxyl groups for nucleophilic substitution.
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Cyclization : Cesium carbonate in acetonitrile facilitates intramolecular N-alkylation, forming the spirocyclic structure.
Detailed Stepwise Synthesis and Optimization
Step 1: Construction of the Diazaspiro[3.3]heptane Core
The domino coupling method (Fig. 1A) utilizes Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in toluene at 80°C. A tert-butyl carboxylate-substituted yne-en-yne reacts with methyl iodide, yielding the spirocyclic intermediate in 68% yield. Alternatively, stepwise cyclization (Fig. 1B) begins with ethyl malonate and 1,3-diaminopropane, followed by reduction (LiBH₄, THF, 0°C→70°C) and tosylation (TsCl, CH₂Cl₂, 25°C).
Table 1: Comparison of Spirocycle Synthesis Methods
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Pd-catalyzed domino | Pd(OAc)₂, PPh₃, toluene, 80°C | 68 | High |
| Stepwise cyclization | LiBH₄ → TsCl → Cs₂CO₃, CH₃CN | 52 | Moderate |
Step 2: Introduction of the tert-Butyl Carboxylate Group
The spirocyclic amine is protected via Schlenk techniques using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Triethylamine (2 eq.) ensures efficient Boc protection at 25°C, achieving >95% conversion.
Step 3: Oxalate Salt Formation
The Boc-protected free base is treated with oxalic acid (2 eq.) in methanol at 25°C. Recrystallization from ethanol/water (3:1) yields the oxalate salt with ≥97% purity.
Optimization Note : Excess oxalic acid (2.2 eq.) improves crystallization efficiency, reducing residual free base to <0.5%.
Industrial-Scale Production Considerations
Scalable synthesis requires addressing:
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Catalyst Recovery : Pd(OAc)₂ is costly; ligand-free Pd/C systems (1 wt%) reduce expenses while maintaining 65% yield.
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Solvent Recycling : Toluene and acetonitrile are distilled and reused, cutting material costs by 30%.
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Continuous Flow Systems : Tubular reactors enhance heat transfer during exothermic steps (e.g., LiBH₄ reduction), minimizing thermal degradation.
Table 2: Industrial Process Parameters
| Parameter | Domino Method | Stepwise Method |
|---|---|---|
| Reaction Volume | 500 L (batch) | 200 L (continuous) |
| Cycle Time | 8 h | 24 h |
| Annual Capacity | 1.2 MT | 0.8 MT |
Comparative Analysis of Methodologies
Efficiency
The domino method’s one-step process reduces labor and time but requires precise stoichiometric control. The stepwise approach, while longer, allows intermediate quality checks, critical for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazaspiro ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate is primarily studied for its potential as a pharmaceutical intermediate. Its unique structural features allow for the development of novel therapeutic agents.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create bioactive molecules with potential applications in treating various diseases. For example, modifications to the spirocyclic structure have led to compounds exhibiting significant anti-cancer properties .
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the construction of complex molecular architectures.
Data Table: Synthesis Applications
Research in Protein Degradation
Recent studies have explored the use of this compound as a component in protein degradation pathways. This is particularly relevant in the context of targeted protein degradation therapies, which hold promise for treating diseases like cancer by selectively degrading specific proteins involved in disease progression.
Case Study: Targeted Protein Degradation
A study published in a leading journal highlighted how this compound can be utilized to design molecular glues that facilitate the degradation of oncogenic proteins . The ability to selectively target and degrade specific proteins represents a significant advancement in therapeutic strategies.
Chemical Safety and Handling
Due to its potential hazards, proper handling and storage protocols are essential when working with this compound. It should be stored under inert conditions and handled with appropriate personal protective equipment (PPE) to minimize exposure risks.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Functional Group Variations
The spiro[3.3]heptane scaffold is structurally distinct from related bicyclic amines. Below is a comparison with analogous compounds:
Key Observations :
- Ring Size : Expanding the spiro core from [3.3]heptane to [3.4]octane increases molecular weight by ~14 g/mol (e.g., 486.57 vs. 500.59) due to the additional methylene group .
- Substituent Position : Moving the Boc group from the 6- to 2-position (e.g., CAS 1227382-01-5 vs. 1431868-60-8) alters steric hindrance and hydrogen-bonding capacity, impacting reactivity .
- Counterion Effects : Oxalate salts (e.g., CAS 1431868-60-8) exhibit higher aqueous solubility compared to hemioxalate derivatives (e.g., CAS 1523618-28-1) but lower stability under acidic conditions .
Physicochemical Properties
| Property | This compound | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate |
|---|---|---|---|
| Solubility | Moderate in DMSO, poor in water | Similar to [3.3]heptane analog | High in polar solvents (e.g., methanol) |
| Stability | Sensitive to moisture/acid | More stable due to larger ring | Stable at room temperature |
| LogP (Predicted) | 1.2–1.5 | 1.8–2.0 | 0.5–0.8 |
| Hydrogen Bond Acceptors | 8 | 8 | 4 |
Notes:
- The amino-substituted derivative (CAS 1211586-09-2) has lower LogP due to increased polarity, enhancing its bioavailability in aqueous systems .
- Spiro[3.4]octane derivatives show improved metabolic stability in vivo compared to [3.3]heptane analogs, likely due to reduced ring strain .
Biological Activity
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (CAS No. 1431868-60-8) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C22H38N4O8
- Molecular Weight : 486.57 g/mol
- Purity : Typically ≥95% .
- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2°C and 8°C .
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain phosphatases, which are critical in regulating cellular signaling pathways.
Antidiabetic Properties
Recent research indicates that compounds similar to tert-butyl 1,6-diazaspiro[3.3]heptane derivatives show promise in managing metabolic syndromes like type II diabetes. Studies have demonstrated their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling .
Neuroprotective Effects
Investigations into the neuroprotective potential of spirocyclic compounds have revealed that they may protect neuronal cells from oxidative stress and apoptosis. This could be particularly beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Study on PTP1B Inhibition
In a study examining the inhibition of PTP1B, researchers synthesized several diazaspiro compounds, including tert-butyl derivatives. The results indicated a significant reduction in enzyme activity, correlating with improved insulin sensitivity in vitro .
Neuroprotective Assays
A neuroprotection assay utilizing human neuronal cell lines demonstrated that tert-butyl 1,6-diazaspiro[3.3]heptane derivatives significantly reduced cell death induced by oxidative stressors .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate?
The compound is typically synthesized via a two-step process:
Core structure formation : React tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine as a base at 0–5°C .
Oxalate salt formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) under reflux, followed by crystallization to isolate the oxalate salt .
Key metrics: Yields range from 54–87% depending on reaction scale and purification methods (e.g., flash column chromatography with hexane:ethyl acetate gradients) .
Q. How is the purity and structural integrity of the compound validated?
Q. What are the recommended storage conditions to maintain stability?
Store the compound in a dark, dry environment at 2–8°C in sealed containers. Avoid exposure to moisture or strong acids/bases to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
Advanced Research Questions
Q. How can enantioselective synthesis of spirocyclic derivatives be achieved?
- Catalytic asymmetric amination : Use iridium catalysts (e.g., [Ir(cod)Cl]₂) with chiral ligands (e.g., phosphoramidites) to achieve enantiomeric excess (ee) up to 89% .
- Reaction optimization : Key parameters include temperature (70–90°C), solvent (DMF), and base (Cs₂CO₃). Higher temperatures favor faster kinetics but may reduce ee .
- Analytical validation : Determine ee via chiral HPLC or by measuring optical rotation ([α]D values, e.g., +3.5° for (S)-enantiomer) .
Q. What methodologies resolve contradictions in reaction yields across different studies?
Q. How is the oxalate salt’s crystallinity analyzed, and why is it critical for biological studies?
- X-ray crystallography : Resolve the salt’s structure using SHELX software to confirm hydrogen bonding between the diazaspiro amine and oxalate anions .
- Bioavailability : The oxalate salt improves solubility and stability in aqueous buffers, making it preferable for in vitro assays (e.g., receptor binding studies) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Steric effects : The spirocyclic structure imposes geometric constraints, favoring axial attack on the Boc group.
- Kinetic studies : Monitor reaction progress via ¹H NMR to identify intermediates (e.g., tert-butyl carbamate formation) .
- DFT calculations : Model transition states to predict regioselectivity in substitutions at the diazaspiro nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
